molecular formula C14H14N2O4 B5535603 ethyl 5-cyano-4-(2-furyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

ethyl 5-cyano-4-(2-furyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5535603
M. Wt: 274.27 g/mol
InChI Key: AUCSFFLGBVKTPS-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(2-furyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.09535693 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

Research on related 4-(5-nitro-2-furyl)-1,4-dihydropyridines, including ethyl 5-cyano-2,6-dimethyl-4-(5-nitro-2-furyl)-1,4-dihydropyridine-3-carboxylate, reveals their molecules are linked into chains or sheets through hydrogen bonding. These structures are crucial for understanding the material's properties and potential applications in creating supramolecular assemblies (Quesada et al., 2006).

Synthesis of Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, in a phosphine-catalyzed annulation process, produces highly functionalized tetrahydropyridines. This method offers a pathway to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. The process underscores the compound's role in expanding the scope of organic syntheses, particularly in creating complex molecular architectures with potential pharmacological activities (Zhu, Lan, & Kwon, 2003).

Cardiotonic Agents and Quantum Chemical Analysis

Ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate and its derivatives have been characterized through X-ray structural characterization and quantum chemical analysis. The studies aimed to explore the structure-activity relationships, particularly how the 2-substituent influences the compounds' potencies and inotropic activities. This research is significant for designing new cardiotonic agents based on the structural requirements for activity (Orsini et al., 1990).

Antihypertensive Activity of Pyrano[2,3-b]pyridine Derivatives

Novel derivatives of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate have been synthesized with the anticipation of antihypertensive activity. The synthesis process and potential pharmacological applications highlight the compound's versatility in drug development, especially for cardiovascular diseases (Kumar & Mashelker, 2006).

Liquid Crystalline Compounds

Research into mesomorphic derivatives of related compounds, including 2-substituted 5-p-alkyl(alkoxy or cyano)phenylpyridines, has demonstrated the synthesis and liquid crystal properties of these materials. This work contributes to the development of new liquid crystalline materials with potential applications in displays and electronic devices (Karamysheva et al., 1981).

properties

IUPAC Name

ethyl 3-cyano-4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-19-14(18)11-8(2)16-13(17)9(7-15)12(11)10-5-4-6-20-10/h4-6,9,12H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCSFFLGBVKTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(C1C2=CC=CO2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.